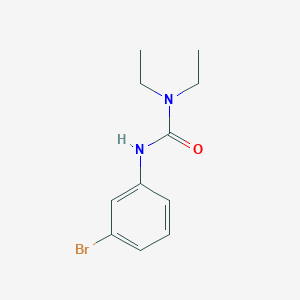

3-(3-Bromo-phenyl)-1,1-diethyl-urea

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-1,1-diethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)13-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGNBNUDGGWLMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 3 Bromo Phenyl 1,1 Diethyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Analysis for Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy of 3-(3-Bromo-phenyl)-1,1-diethyl-urea reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the bromophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum due to their varied electronic environments and spin-spin coupling interactions. The protons of the two ethyl groups give rise to characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, resulting from coupling with the adjacent methyl and methylene protons, respectively. The N-H proton of the urea (B33335) linkage often appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. researchgate.net

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.0 - 7.5 | m | - |

| NH | 6.5 - 8.0 | br s | - |

| -CH₂- (ethyl) | ~3.3 | q | ~7.2 |

| -CH₃ (ethyl) | ~1.2 | t | ~7.2 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. "m" denotes a multiplet, "br s" a broad singlet, "q" a quartet, and "t" a triplet.

¹³C NMR Analysis for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the urea group is typically observed at a downfield chemical shift (around 155-165 ppm). chemicalbook.com The aromatic carbons of the bromophenyl ring appear in the range of approximately 110-145 ppm, with the carbon atom directly bonded to the bromine atom showing a characteristic chemical shift. The carbons of the diethylamino group are found in the upfield region of the spectrum, with the methylene carbons appearing around 40-50 ppm and the methyl carbons at a higher field, typically around 10-15 ppm. mdpi.comchemicalbook.com

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (urea) | ~155 - 165 |

| Aromatic C-Br | ~122 |

| Aromatic C-N | ~140 |

| Other Aromatic C | ~115 - 130 |

| -CH₂- (ethyl) | ~40 - 50 |

| -CH₃ (ethyl) | ~10 - 15 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques for Structural Connectivity and Conformational Insights

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra and providing deeper insights into the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent methylene and methyl protons of the ethyl groups, confirming their connectivity. It would also help in deciphering the coupling patterns within the aromatic ring. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is crucial for assigning the signals in the ¹³C NMR spectrum based on the more readily interpretable ¹H NMR spectrum. For instance, it would link the methylene proton quartet to its corresponding carbon signal and the methyl proton triplet to its carbon signal. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This powerful technique helps in piecing together the entire molecular framework. For example, it would show correlations from the NH proton to the carbonyl carbon and the aromatic carbons, and from the methylene protons of the ethyl groups to the carbonyl carbon, thus confirming the urea linkage and the attachment of the diethylamino group. magritek.comipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for the primary structure elucidation of this relatively rigid molecule, it can offer insights into its preferred conformation in solution. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the urea group. The N-H stretching vibration typically appears as a band in the range of 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while those of the aliphatic ethyl groups are found just below 3000 cm⁻¹. The C-N stretching vibrations and aromatic C=C stretching vibrations will also be present in the fingerprint region of the spectrum. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing further confirmation of the phenyl group. The C-Br stretching vibration, which might be weak or obscured in the IR spectrum, can sometimes be more clearly identified in the Raman spectrum. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (urea) | Stretching | 1630 - 1680 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov

Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet, with the two peaks separated by two mass units and having similar intensities. Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways could involve the cleavage of the C-N bonds of the urea linkage or the loss of the ethyl groups.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of its elemental formula. nih.govmdpi.com This is a definitive method for confirming the molecular formula of this compound, C₁₁H₁₅BrN₂O. nfdi4chem.de The high resolution can also aid in the identification of fragment ions with greater confidence. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Precise bond lengths and angles: This allows for a detailed analysis of the molecular geometry. researchgate.net

Conformation of the molecule: The dihedral angles between the phenyl ring and the urea plane can be accurately determined.

Intermolecular interactions: The crystal packing reveals how the molecules interact with each other in the solid state, such as through hydrogen bonding involving the N-H group and the carbonyl oxygen, or other non-covalent interactions. researchgate.net

The structural data obtained from X-ray crystallography provides the most definitive picture of the molecule's structure and can be used to correlate with and validate the findings from spectroscopic analyses. nih.gov

Chemical Reactivity and Transformation Pathways of 3 3 Bromo Phenyl 1,1 Diethyl Urea

Reactivity of the Bromine Atom on the Phenyl Ring

The carbon-bromine (C-Br) bond on the aromatic ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions, nucleophilic substitution under specific conditions, and reduction.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the C-Br bond. 3-(3-Bromo-phenyl)-1,1-diethyl-urea serves as an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. wikipedia.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a derivative where the bromine atom is replaced by the corresponding aryl group. The reaction is known for its mild conditions and tolerance of various functional groups, including the urea (B33335) moiety. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.org This transformation is a key method for vinylation of aryl halides. A potential side reaction in the Heck coupling of aryl bromides is dehalogenation, which can be suppressed by optimizing reaction conditions, for instance, by using additives like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org The process typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly efficient for producing arylalkynes and has been successfully applied to substrates containing amino groups, such as 2-amino-3-bromopyridines, indicating its compatibility with the urea functionality in the target molecule. scirp.org

Table 1: Overview of Carbon-Carbon Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄) | Biaryl |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | Arylalkyne |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The rate of SNAr reactions is highly dependent on the electronic properties of the substituents on the aromatic ring.

The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl (-C=O) groups, at positions ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance.

The carbon-bromine bond can be selectively removed through various reduction or dehalogenation methods. This transformation, known as hydrodebromination, replaces the bromine atom with a hydrogen atom, yielding the parent compound, 1,1-diethyl-3-phenylurea.

Common laboratory strategies for this reduction include:

Catalytic Hydrogenolysis: This method involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). wikipedia.org This is a clean and efficient method for cleaving carbon-halogen bonds.

Metal Hydride Reagents: While less common for aryl halides compared to other reducing agents, combinations of reagents like sodium borohydride (B1222165) with a palladium catalyst can effect the reduction.

Mechanochemical Dehalogenation: This technique uses mechanical force, such as ball milling, often with a reducing agent or a co-grinding additive, to induce dehalogenation. vtt.firesearchgate.net This method offers a solvent-free alternative for the degradation and detoxification of halogenated compounds. vtt.fi

Table 2: Selected Reduction Methods for the C-Br Bond

| Method | Reagents | Description |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Heterogeneous catalysis that cleaves the C-Br bond and replaces it with a C-H bond. wikipedia.org |

| Grignard Reagent Hydrolysis | Mg, then H₂O | Formation of an intermediate Grignard reagent followed by protonolysis to achieve hydrodehalogenation. wikipedia.org |

| Mechanochemical Reduction | Metal powders (e.g., Al), Ball Mill | Solvent-free reduction induced by mechanical energy, often used for waste treatment. vtt.firesearchgate.net |

Reactivity of the Urea Moiety

The urea group contains multiple reactive sites: the two nitrogen atoms and the carbonyl carbon. Its reactivity includes reactions at the nitrogen atoms and the cleavage of the urea linkage itself.

The urea moiety in this compound possesses two distinct nitrogen atoms with different reactivity profiles.

N'-H Acidity and Electrophilic Substitution: The nitrogen atom attached to the phenyl ring (N') has a proton (N'-H) that is weakly acidic due to the resonance stabilization of the resulting anion by the adjacent carbonyl group. This proton can be removed by a strong base, such as sodium hydride (NaH), to form an anion. This nucleophilic anion can then react with various electrophiles. For example, treatment with an alkyl halide (e.g., methyl iodide) after deprotonation would result in N-alkylation, yielding a trisubstituted urea. nih.gov

Nucleophilicity of the Diethylamino Nitrogen: The nitrogen atom of the diethylamino group is a tertiary amine. It is more basic and nucleophilic than the N' nitrogen, whose lone pair is delocalized into the phenyl ring. This nitrogen can be protonated in the presence of strong acids.

Phenylurea compounds, many of which are used as herbicides, are susceptible to degradation through hydrolysis of the urea linkage. oup.comacs.org This cleavage can occur under both chemical (acidic or basic) and biological conditions.

Chemical Hydrolysis: Under acidic or basic conditions, the carbonyl carbon of the urea is susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This leads to the cleavage of the C-N bond, breaking the molecule into 3-bromoaniline (B18343) and diethylamine (B46881). The stability of phenylureas to chemical hydrolysis is generally high under neutral pH conditions but increases at very high or low pH. oup.com

Biotransformation and Biodegradation: Studies on related phenylurea herbicides like diuron (B1670789) have shown that microorganisms can degrade these compounds. oup.comnih.gov Common degradation pathways include:

N-Dealkylation: Stepwise removal of the ethyl groups from the diethylamino moiety.

Urea Hydrolysis: Cleavage of the urea bond to form the corresponding aniline, as seen in chemical hydrolysis. oup.com

Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

These degradation pathways are crucial for understanding the environmental fate of such compounds. The primary products from the hydrolysis of this compound would be 3-bromoaniline and diethylamine.

Table 3: Potential Degradation Products of this compound based on Analogue Studies

| Degradation Pathway | Product Name |

|---|---|

| Urea Hydrolysis | 3-Bromoaniline |

| Urea Hydrolysis | Diethylamine |

| N-De-ethylation | 3-(3-Bromophenyl)-1-ethylurea |

| N-De-ethylation (x2) | 3-(3-Bromophenyl)urea |

Influence of the Diethylamino Group on Overall Compound Reactivity

Steric Effects: The two ethyl groups attached to the nitrogen atom are not planar and occupy a significant volume of space. This steric bulk creates a crowded environment around the urea portion of the molecule. chemrxiv.org This crowding can sterically hinder the approach of reagents to the adjacent carbonyl carbon and the nitrogen atoms. Consequently, reactions that might typically occur at the urea functionality in less substituted ureas are often impeded or require more forcing conditions. The steric hindrance can also influence the molecule's preferred conformation, which can impact its interaction with catalysts or other reactants. nih.govcmu.edu

The combination of these electronic and steric factors makes the N,N-diethylurea group relatively stable and less reactive compared to primary or secondary ureas. The primary reactive site on the molecule, therefore, tends to be the bromo-substituted phenyl ring.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity (the preference of a reaction for a particular site) and stereoselectivity (the preference for the formation of a specific stereoisomer) are critical considerations in the chemical transformations of this compound.

The structure of this compound presents two main regions for chemical reactions: the substituted aromatic ring and the urea group.

Aromatic Ring Transformations: The most significant feature on the phenyl ring is the carbon-bromine (C-Br) bond. This bond is the primary site for regioselective transformations, most notably palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings can selectively replace the bromine atom with a variety of other functional groups (e.g., aryl, vinyl, or amino groups), leaving the rest of the molecule intact. The conditions for these reactions, including the choice of palladium catalyst, ligands, and base, are well-established for aryl bromides. nih.govmdpi.com For example, a Suzuki-Miyaura coupling would selectively form a new carbon-carbon bond at the C3 position where the bromine is located.

Electrophilic Aromatic Substitution: While less common than cross-coupling for functionalization, electrophilic aromatic substitution is another potential reaction. In this case, the regiochemical outcome is directed by both the bromo group (an ortho-, para-director) and the N-phenylurea group (also an ortho-, para-director). The positions ortho to the bromine (C2 and C4) and ortho to the urea substituent (C2 and C6) would be activated. The final regioselectivity would depend on the specific reaction conditions and the interplay between the directing effects of both substituents.

The following table provides a representative example of conditions for a Suzuki cross-coupling reaction, a common regioselective transformation for this type of compound.

Table 1: Representative Conditions for Suzuki Cross-Coupling of an Aryl Bromide This table is illustrative and shows typical conditions for related compounds.

| Parameter | Condition | Purpose |

| Catalyst | Pd(dppf)Cl₂ (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene) | Facilitates the oxidative addition and reductive elimination steps in the catalytic cycle. mdpi.com |

| Base | Na₂CO₃ or K₃PO₄ | Activates the boronic acid/ester partner for the transmetalation step. mdpi.com |

| Solvent | Toluene/Water or Dioxane/Water | Biphasic solvent system to dissolve both organic and inorganic reagents. |

| Boronic Acid/Ester | R-B(OH)₂ or R-B(pin) | The source of the new group to be coupled to the phenyl ring. |

| Temperature | 80-115 °C | Provides thermal energy to overcome the activation barriers of the catalytic cycle. mdpi.com |

Stereoselectivity concerns the formation of specific three-dimensional arrangements of atoms.

This compound is an achiral molecule as it does not possess any stereocenters. Therefore, in reactions with achiral reagents, the products will also be achiral or a racemic mixture (an equal mixture of enantiomers) if a new stereocenter is formed.

Stereoselectivity becomes a relevant consideration only under specific circumstances:

Use of Chiral Reagents or Catalysts: If the compound is reacted with a chiral reagent or under the influence of a chiral catalyst, the formation of one enantiomer or diastereomer over another can be favored. This is a common strategy in modern organic synthesis to produce enantiomerically enriched products. youtube.com

Introduction of a Chiral Center: If a reaction introduces a new stereocenter, and there is a pre-existing chiral element in the molecule (which is not the case here) or in the reaction environment, diastereomers could be formed in unequal amounts. For achiral starting materials like this one, enantioselective catalysis would be required to favor one enantiomer. acs.orgnih.gov

Without the use of such stereocontrolling elements, reactions involving this compound are not expected to be stereoselective.

Computational and Theoretical Investigations of 3 3 Bromo Phenyl 1,1 Diethyl Urea

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For urea (B33335) derivatives, DFT methods have been successfully used to determine optimized geometries, electronic structures, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

The geometry of 3-(3-bromo-phenyl)-1,1-diethyl-urea is characterized by the spatial arrangement of its phenyl ring, urea backbone, and diethylamino group. In related urea compounds, such as 1,3-diethyl-1,3-diphenylurea, the nitrogen atoms of the urea moiety exhibit a significant degree of planarization. researchgate.netnih.gov This is attributed to the delocalization of the nitrogen lone pairs into the carbonyl group (amide-type resonance) and the aromatic system. researchgate.netnih.gov For this compound, a similar planarity around the nitrogen atom attached to the phenyl ring is expected.

The orientation of the diethyl groups and the bromo-phenyl ring relative to the urea plane defines the compound's conformation. The rotation around the C-N bonds will be sterically hindered to some extent, leading to distinct, low-energy conformations. The dihedral angle between the phenyl ring and the plane of the urea group is a key parameter. In a similar compound, 1-(3-bromophenyl)-3-[3-(4-isobutylphenyl)propanoyl]thiourea, the dihedral angle between the two aromatic rings is 72.51 (6)°. researchgate.net While not a direct analogue, this suggests that significant twisting between the aromatic and urea/thiourea (B124793) groups is common. For 1,3-diethyl-1,3-diphenylurea, the angle between the two phenyl rings is 40.31 (4)°. researchgate.net

Table 1: Representative Bond Lengths and Angles for a Related Urea Derivative (1,3-diethyl-1,3-diphenylurea) researchgate.net

| Parameter | Value |

| N-C(carbonyl) | ~1.37 Å |

| C=O | ~1.24 Å |

| N-C(phenyl) | ~1.44 Å |

| N-C(ethyl) | ~1.47 Å |

| C-N-C Angle (phenyl-N-carbonyl) | ~124° |

| C-N-C Angle (ethyl-N-carbonyl) | ~117° |

Note: These values are for a similar compound and serve as an estimation for this compound.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

In urea derivatives, the HOMO is typically localized on the phenyl ring and the nitrogen atoms of the urea group, reflecting their electron-donating nature. The LUMO, conversely, is often centered on the carbonyl group and the aromatic ring, which can act as electron acceptors. The presence of the bromine atom on the phenyl ring is expected to influence the electronic structure. Bromine, being an electronegative atom, will draw electron density, potentially lowering the energy of both the HOMO and LUMO.

For a comparable molecule, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, DFT calculations at the B3LYP/6-311G(d,p) level showed a HOMO-LUMO energy gap of 2.3591 eV. nih.gov The HOMO and LUMO were found to be distributed over the entire molecule. nih.gov A similar distribution is anticipated for this compound. The HOMO-LUMO gap can be used to calculate various chemical descriptors, as shown in the table below.

Table 2: Calculated Quantum Chemical Descriptors for a Related Bromo-Compound nih.gov

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Escaping tendency of electrons |

| Global Electrophilicity (ω) | μ²/2η | Propensity to accept electrons |

| Global Softness (σ) | 1/2η | Measure of polarizability |

Prediction and Validation of Spectroscopic Properties

Computational methods are instrumental in predicting spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. DFT calculations can predict vibrational frequencies corresponding to specific bond stretches and bends. For this compound, key vibrational modes would include the C=O stretch, N-H stretch (if present in a tautomeric form, though unlikely for a 1,1-diethyl substituted urea), C-N stretches, and vibrations associated with the bromo-phenyl group. In a related thiourea derivative, the free N-H stretch was observed at 3351 cm⁻¹ and the C=O stretch at 1667 cm⁻¹. researchgate.net

NMR chemical shifts can also be calculated and compared with experimental data to confirm the molecular structure. The calculated shifts are sensitive to the electronic environment of each nucleus, making them a good tool for validating the results of geometry optimization.

Reaction Mechanism Elucidation Through Computational Modeling

While specific reaction mechanisms involving this compound are not extensively detailed in the provided search results, computational modeling is a key methodology for such investigations. For instance, in the synthesis of related urea and thiourea compounds, which often involves the reaction of an isocyanate or isothiocyanate with an amine, DFT can be used to map the reaction pathway. researchgate.net This would involve locating the transition state structures and calculating the activation energies for each step. Such studies can clarify the role of catalysts and predict the regioselectivity and stereoselectivity of reactions.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, the packing of this compound molecules will be governed by intermolecular forces. While the 1,1-diethyl substitution on one nitrogen atom precludes the formation of classic N-H···O=C hydrogen bonds that are common in primary and secondary ureas, other interactions will be significant.

In the crystal structure of the closely related 1,3-diethyl-1,3-diphenylurea, C-H···O interactions are observed, which lead to the formation of centrosymmetric dimers. nih.govnih.gov These interactions involve a phenyl hydrogen atom and the carbonyl oxygen. nih.gov A similar C-H···O hydrogen bonding pattern is highly probable for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, particularly in solution. MD simulations model the movement of atoms over time, allowing for the study of conformational changes, solvation, and interactions with other molecules. nih.gov

In an aqueous environment, MD simulations could reveal how water molecules arrange around the hydrophobic (bromo-phenyl and ethyl groups) and hydrophilic (carbonyl group) parts of the molecule. Urea itself is known to interact directly with amide units via hydrogen bonds and to diminish the hydrophobic effect by displacing water molecules from nonpolar groups. nih.gov While this compound has a more complex structure, similar principles would apply to its interactions with solvent.

MD simulations are also valuable in studying the stability of ligand-protein complexes. In drug discovery research, simulations of urea and thiourea derivatives bound to their biological targets have been used to assess the stability of the binding pose and the key interactions over time. jppres.com Such simulations could be applied to this compound to understand its potential interactions with biological macromolecules.

Derivatization Strategies and Applications As a Synthetic Intermediate

Design and Synthesis of Novel Derivatives of 3-(3-Bromo-phenyl)-1,1-diethyl-urea

The generation of novel derivatives from the this compound core can be systematically approached by targeting its three principal functional regions: the bromine-substituted phenyl ring, the diethylamino substituents, and the urea (B33335) moiety itself.

The presence of a bromine atom on the aromatic ring is a key feature that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. researchgate.netgoogle.com By employing a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base, the bromine atom of this compound can be replaced with a variety of aryl, heteroaryl, vinyl, or alkyl groups. bldpharm.com This strategy allows for the synthesis of a broad library of biaryl and related derivatives. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. google.com This reaction is highly valuable for the synthesis of substituted styrenes and other vinyl-aromatic compounds. The choice of phosphine (B1218219) ligands can influence the efficiency and selectivity of the reaction. google.com

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base, the bromine atom can be substituted with an amino group. The development of specialized phosphine ligands, such as XPhos and RuPhos, has significantly expanded the scope of this reaction to include a diverse array of amine coupling partners.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromide Functionalization

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Potential Application |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl urea derivative | Synthesis of analogues of bioactive compounds |

| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Cinnamoyl urea derivative | Precursors for polymers and fine chemicals |

| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃, XPhos, NaOtBu | N-Aryl-N'-aryl urea derivative | Synthesis of potential pharmaceutical agents |

Modifications of the Diethylamino Substituents

The N,N-diethylamino group of this compound also presents opportunities for structural modification, primarily through N-dealkylation or related transformations.

N-Dealkylation: The removal of one or both ethyl groups from the diethylamino moiety can be achieved through various chemical methods. Oxidative N-dealkylation can be performed using certain reagents, and metabolic processes in biological systems also lead to N-dealkylation. This modification can lead to the corresponding N-ethyl-N-phenylurea or N-phenylurea derivatives, which may exhibit different physicochemical properties and biological activities. For instance, N-dealkylation of tertiary amines can be accomplished using chloroformate reagents followed by hydrolysis.

Table 2: Potential Modifications of the Diethylamino Group

| Modification | Reagents (Example) | Resulting Functional Group | Significance |

| N-De-ethylation | Phenyl chloroformate, then hydrolysis | N-ethylamino | Alteration of solubility and biological activity |

| Complete N-Dealkylation | Stronger dealkylation conditions | Primary amino | Introduction of a new reactive site for further functionalization |

Alterations of the Urea Linkage and Nitrogen Substitutions

The urea functional group is a versatile moiety that can be modified in several ways to generate novel derivatives.

N-Alkylation/N-Arylation: While the diethylamino nitrogen is already fully substituted, the other nitrogen atom of the urea linkage can potentially undergo further substitution under specific conditions, although this is less common for N,N-disubstituted ureas.

Conversion to Other Functional Groups: The urea linkage can be a precursor to other functional groups. For example, hydrolysis under harsh conditions can lead to the corresponding aniline. More synthetically useful transformations might involve reactions that lead to heterocyclic systems.

Modification of the Carbonyl Group: The carbonyl group of the urea can be converted to a thiocarbonyl group to form the corresponding thiourea (B124793) derivative. This is typically achieved by reacting the parent amine with a thiophosgene (B130339) equivalent or an isothiocyanate. The resulting thiourea will have distinct electronic and hydrogen-bonding properties compared to the original urea.

Role in Multi-Step Organic Synthesis

The strategic placement of reactive functional groups makes this compound a valuable intermediate in the multi-step synthesis of more elaborate chemical structures.

The ability to perform sequential, site-selective modifications on this compound makes it an excellent starting material for the construction of complex organic scaffolds. For instance, a cross-coupling reaction at the bromine position can be followed by a modification of a functional group introduced in the first step, or a reaction at one of the other positions of the molecule. This iterative approach allows for the rapid build-up of molecular complexity from a simple precursor. The synthesis of privileged scaffolds, which are molecular frameworks that are known to bind to multiple biological targets, can be envisioned starting from this compound.

In the field of drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is a key strategy for identifying new lead compounds. The this compound scaffold is well-suited for this purpose. Its amenability to a variety of derivatization reactions allows for its use in combinatorial chemistry, where different building blocks can be systematically introduced at the bromine position and potentially through modification of the other functional groups. This approach can lead to the rapid generation of a large and diverse set of molecules for high-throughput screening.

Strategies for Diversity-Oriented Synthesis Based on the this compound Framework

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore novel chemical space and identify new biologically active compounds. The this compound scaffold is a valuable starting point for DOS due to the presence of multiple reactive sites that allow for systematic structural modifications. The key to leveraging this framework lies in the strategic derivatization of the bromophenyl ring and potential modifications of the diethylurea moiety.

The primary site for introducing molecular diversity is the bromine atom on the phenyl ring. This position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov These reactions are generally tolerant of a wide range of functional groups, making them ideal for the construction of large and diverse compound libraries. mdpi.com

One of the most utilized methods is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester. mdpi.commdpi.com This reaction allows for the introduction of a vast array of aryl, heteroaryl, and even alkyl groups at the 3-position of the phenyl ring. The reaction is typically catalyzed by a palladium complex in the presence of a base. mdpi.com The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

Where R can be a wide variety of organic residues.

By employing a diverse set of boronic acids, a library of analogs of this compound can be synthesized. The table below illustrates a hypothetical library of compounds that could be generated using this strategy.

Interactive Table: Hypothetical Library of 3-(3-Aryl-phenyl)-1,1-diethyl-urea Derivatives via Suzuki-Miyaura Coupling

| Entry | R-B(OH)₂ (Boronic Acid) | Resulting Compound Name |

| 1 | Phenylboronic acid | 3-(Biphenyl-3-yl)-1,1-diethyl-urea |

| 2 | 4-Methylphenylboronic acid | 1,1-Diethyl-3-(4'-methyl-biphenyl-3-yl)-urea |

| 3 | 4-Methoxyphenylboronic acid | 1,1-Diethyl-3-(4'-methoxy-biphenyl-3-yl)-urea |

| 4 | 3-Pyridinylboronic acid | 1,1-Diethyl-3-(3-(pyridin-3-yl)phenyl)urea |

| 5 | 2-Thiopheneboronic acid | 1,1-Diethyl-3-(3-(thiophen-2-yl)phenyl)urea |

Another powerful cross-coupling reaction applicable to the this compound scaffold is the Sonogashira coupling, which forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. mdpi.com This reaction introduces an alkynyl moiety, which can serve as a versatile handle for further functionalization, such as through click chemistry or reduction to the corresponding alkane or alkene.

Scheme 2: General Sonogashira Coupling Reaction

Where R' can be various alkyl, aryl, or silyl (B83357) groups.

A representative set of derivatives accessible through Sonogashira coupling is presented in the following table.

Interactive Table: Potential 3-(3-Alkynyl-phenyl)-1,1-diethyl-urea Derivatives via Sonogashira Coupling

| Entry | Terminal Alkyne | Resulting Compound Name |

| 1 | Phenylacetylene | 1,1-Diethyl-3-(3-(phenylethynyl)phenyl)urea |

| 2 | Propyne | 1,1-Diethyl-3-(3-(prop-1-yn-1-yl)phenyl)urea |

| 3 | Ethynyltrimethylsilane | 1,1-Diethyl-3-(3-((trimethylsilyl)ethynyl)phenyl)urea |

| 4 | 3-Ethynylpyridine | 1,1-Diethyl-3-(3-(pyridin-3-ylethynyl)phenyl)urea |

Further diversification can be achieved through other palladium-catalyzed reactions such as the Heck coupling (with alkenes), Buchwald-Hartwig amination (with amines), and cyanation (with cyanide salts). Each of these reactions introduces a distinct functional group, thereby expanding the structural and functional diversity of the resulting compound library.

While the primary focus of derivatization is often the aryl bromide, the urea functional group itself offers opportunities for modification, although this is generally more challenging without cleaving the existing structure. Strategies could involve N-alkylation or N-arylation of the secondary amine, though this would require harsh conditions and could lead to side products. A more feasible approach for creating diversity around the urea core would be to synthesize analogs of this compound from the outset, using a variety of substituted anilines and dialkylamines in the initial urea formation step. Traditional synthesis of urea-containing compounds often involves the reaction of amines with phosgene (B1210022) or its equivalents to form isocyanate intermediates. nih.gov

The combination of these derivatization strategies on the this compound framework allows for the systematic and efficient generation of a large and diverse library of compounds. This approach is central to the principles of diversity-oriented synthesis, enabling the exploration of a broad region of chemical space for the discovery of new molecules with potentially valuable biological activities. cam.ac.uknih.gov

Advanced Chemical Applications and Material Science Integration

Supramolecular Assembly and Self-Organization Principles Driven by Urea (B33335) Moieties

The urea functional group is a powerful motif for directing the self-assembly of molecules into well-ordered supramolecular structures. This capability stems from the strong and directional hydrogen bonds that can form between the N-H donors and the carbonyl oxygen acceptor of the urea group. In the case of 3-(3-bromo-phenyl)-1,1-diethyl-urea, the N-H group on the phenyl-substituted nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor.

This hydrogen bonding can lead to the formation of one-dimensional tapes or chains, which can further organize into higher-order structures like fibrillar networks. nih.gov The presence of the bulky and hydrophobic 3-bromophenyl group, along with the flexible diethylamino group, would significantly influence the packing and morphology of these self-assembled structures. The interplay between the directional hydrogen bonding of the urea group and the steric and electronic effects of the substituents is crucial in determining the final supramolecular architecture. For instance, studies on similar phenylurea derivatives have shown that subtle changes in substitution can lead to dramatic differences in self-assembly, resulting in morphologies ranging from needles and fibers to more complex dendritic and flake-like structures. nih.gov

The formation of such extended hydrogen-bonded networks can lead to the gelation of organic solvents, creating supramolecular gels with potential applications in areas like controlled release and soft materials. nih.gov

Evaluation as a Ligand or Organocatalyst in Homogeneous or Heterogeneous Catalysis

Urea derivatives have emerged as a versatile class of molecules in the field of catalysis, acting as both ligands for metal catalysts and as metal-free organocatalysts. The urea moiety can coordinate to metal centers through its carbonyl oxygen atom, and upon deprotonation, it can also bind as an anionic N-donor ligand. iucr.orgresearchgate.net The electronic properties of the ligand, which can be tuned by the substituents on the urea nitrogens, influence the activity and selectivity of the metal catalyst. The 3-bromophenyl group in this compound would exert an electron-withdrawing effect, which could modulate the coordinating ability of the urea group.

Furthermore, the hydrogen-bonding capability of the urea group is central to its function in organocatalysis. Urea-based organocatalysts can activate substrates and control the stereochemistry of reactions through the formation of hydrogen bonds. While many highly effective organocatalysts are based on thioureas, ureas also exhibit catalytic activity. They are particularly known to catalyze reactions involving electrophilic species by stabilizing anionic transition states or intermediates. The presence of the N-H proton in this compound allows it to function as a hydrogen bond donor, a key feature for organocatalytic activity.

Integration into Novel Materials or Functional Structures

The unique combination of a reactive urea functionality, a halogenated aromatic ring, and tunable solubility characteristics makes this compound a candidate for integration into a variety of advanced materials.

Precursors for Polymer and Oligomer Synthesis

Urea derivatives are fundamental building blocks for polyureas and poly(urethane-urea)s, classes of polymers with a wide range of applications. researchgate.net While this compound itself, being a trisubstituted urea, cannot directly participate in polymerization as a monomer, its synthesis from 3-bromophenyl isocyanate and diethylamine (B46881) highlights the potential of its constituent parts. nih.gov Functionalized phenyl isocyanates and amines are key precursors in step-growth polymerization.

Moreover, oligomeric aromatic ureas have been shown to form interesting structures, such as multilayered and helical architectures, due to specific cis-trans arrangements of the urea moieties. nih.gov The 3-bromo-phenyl group could be incorporated into such oligomers to influence their packing and electronic properties. The bromine atom also provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex polymeric and oligomeric structures.

Components in Advanced Functional Materials

Substituted ureas are being explored for their potential in various advanced functional materials. The specific properties of this compound could be advantageous in several areas. For instance, the presence of the polar urea group and the polarizable bromophenyl ring might impart interesting dielectric properties. While not specifically documented for this compound, other substituted ureas are investigated for applications such as electrocapacitive materials.

The ability of urea derivatives to participate in hydrogen bonding and self-assembly can be harnessed to create structured materials with specific functions. The bromine atom also introduces the possibility of forming halogen bonds, another type of non-covalent interaction that can be used to direct the assembly of molecules in the solid state.

Role in the Design of Nanomaterials

The self-assembly of small molecules is a powerful bottom-up approach for the fabrication of nanomaterials. As discussed, the urea moiety in this compound can drive the formation of one-dimensional nanostructures like fibers and tubes through hydrogen bonding. nih.gov The dimensions and morphology of these nanostructures would be dictated by the balance of intermolecular forces, including hydrogen bonding, π-π stacking of the phenyl rings, and van der Waals interactions of the ethyl and bromo substituents.

While there is no specific research on the use of this compound in nanomaterial design, the principles of supramolecular chemistry suggest its potential as a building block for such applications. The resulting nanomaterials could exhibit interesting optical or electronic properties arising from the collective behavior of the assembled molecules.

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Contributions and Insights from Research on 3-(3-Bromo-phenyl)-1,1-diethyl-urea

While dedicated academic literature focusing exclusively on this compound is limited, the broader class of substituted phenyl ureas has been the subject of extensive research, yielding significant contributions to medicinal chemistry and materials science. The urea (B33335) scaffold is recognized as a "privileged" structure in drug discovery, capable of forming robust hydrogen-bonding interactions with biological targets. frontiersin.orgnih.gov This has led to the development of numerous urea-containing drugs, including several kinase inhibitors approved for cancer therapy. frontiersin.org

Key insights from research on analogous compounds suggest that the structural features of this compound make it a compound of interest. The N,N-disubstituted diaryl urea moiety is a cornerstone for potent kinase inhibitors, with the urea group often forming critical hydrogen bonds within the enzyme's hinge region. nih.gov The presence of a bromine atom on the phenyl ring can significantly influence the molecule's electronic properties and may introduce the potential for halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. solubilityofthings.com Furthermore, the unsymmetrical nature of the molecule, with a substituted phenyl on one nitrogen and two ethyl groups on the other, is a common feature in many biologically active urea derivatives. mdpi.com The study of related bromophenyl ureas has highlighted their potential as therapeutic agents and as tools in biological studies to probe enzyme kinetics and receptor-ligand interactions. solubilityofthings.com

Identification of Remaining Research Challenges and Unexplored Chemical Avenues

Despite the broad utility of substituted ureas, several research challenges and unexplored avenues remain. A primary challenge lies in the synthesis of unsymmetrical ureas like this compound. Traditional methods often involve hazardous reagents like phosgene (B1210022) or isocyanates and can suffer from the formation of symmetrical urea byproducts, complicating purification and reducing yields. nih.govacs.org While newer, more efficient, and greener methods are being developed, the synthesis of specific, highly substituted unsymmetrical ureas can still be a significant hurdle. mdpi.comresearchgate.netthieme-connect.com

From a medicinal chemistry perspective, a key challenge is to overcome issues of poor solubility and metabolic instability that can affect some urea-based drug candidates. nih.gov The metabolic fate of the bromophenyl moiety, in particular, warrants investigation to ensure that it does not lead to toxic metabolites. While the urea scaffold is a potent hydrogen bond donor, this can sometimes lead to high melting points and poor solubility, which are undesirable properties for a drug candidate.

Unexplored chemical avenues include a deeper investigation into the role of halogen bonding in the biological activity of brominated phenyl ureas. While the concept is established, its specific application in the design of next-generation inhibitors targeting particular enzymes is an area ripe for exploration. Furthermore, the application of compounds like this compound could be expanded beyond the traditional focus on kinase inhibition. The diverse reactivity and binding capabilities of substituted ureas suggest potential applications in other therapeutic areas or even in materials science and organocatalysis. nih.gov

Prospective Directions for Future Academic Investigations of this compound and Related Substituted Urea Systems

Future academic investigations into this compound and related substituted urea systems could be highly fruitful. A systematic synthesis of a library of analogs, varying the substitution pattern on the phenyl ring and the alkyl groups on the other nitrogen, would be invaluable for establishing clear structure-activity relationships (SAR). researchgate.net This would allow for a more precise understanding of how different substituents influence biological activity and physicochemical properties.

A significant future direction would be the detailed structural biology studies of these compounds in complex with their biological targets. X-ray crystallography and other techniques could elucidate the precise binding modes and reveal the importance of specific interactions, such as the role of the bromine atom in halogen bonding. nih.gov This would provide a rational basis for the design of more potent and selective inhibitors.

The development of novel, more sustainable synthetic methodologies for unsymmetrical ureas remains a key area for future research. thieme-connect.comtandfonline.com This could involve the use of new catalysts or the development of one-pot procedures that are more atom-economical and generate less waste.

Finally, the exploration of novel applications for this class of compounds is a promising avenue. This could include screening for activity against a wider range of biological targets, including emerging therapeutic targets in areas such as neurodegenerative diseases or infectious diseases. The potential of these compounds as functional materials, for example in the development of novel polymers or sensors, also warrants investigation.

Q & A

Q. Answer :

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, urea NH at δ 5.5–6.0 ppm).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C=O bond ~1.23 Å) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 313.05) .

Advanced: How can contradictions in crystallographic data be resolved for urea derivatives like this compound?

Q. Answer :

- Multi-Software Refinement : Cross-validate using SHELXL (for small molecules) and PHENIX (for disordered atoms) to address thermal motion artifacts .

- Twinning Analysis : PLATON checks for twinning in datasets; HKL-2000 reprocesses raw data to correct integration errors .

- DFT-Validated Geometries : Compare experimental bond angles with DFT-optimized structures (e.g., Avogadro software) to identify discrepancies .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Answer :

- Enzyme Inhibition : Urease inhibition assays (e.g., Jack bean urease) measure IC₅₀ via ammonia colorimetry (Berthelot method) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess viability reduction at 24–48 hr exposures .

- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) quantify competitive binding using H-labeled analogs .

Advanced: How do substituents influence the structure-activity relationship (SAR) of this compound analogs?

Q. Answer :

- Halogen Effects : Bromine enhances lipophilicity (logP ~3.2) and π-stacking, while chlorine increases electrophilicity. Fluorine improves metabolic stability .

- Docking Studies : AutoDock Vina models interactions with enzyme active sites (e.g., urease thiol group coordination) .

- Pharmacophore Mapping : Schrödinger Suite identifies critical hydrogen bonds between urea NH and catalytic residues (e.g., His-α in urease) .

Basic: What computational tools predict the electronic properties of this compound?

Q. Answer :

- DFT Calculations : Gaussian 09W computes HOMO-LUMO gaps (e.g., ~5.2 eV) and electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) : GROMACS simulates solvation effects (e.g., water model TIP3P) on conformational stability .

- QSAR Models : MOE software correlates substituent electronegativity with bioactivity using partial least squares regression .

Advanced: How can molecular docking results for this compound be experimentally validated?

Q. Answer :

- Mutagenesis Studies : Site-directed mutagenesis of predicted binding residues (e.g., Ala substitution in urease His-α) disrupts inhibitor efficacy .

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and enthalpy changes to confirm docking-predicted interactions .

- X-ray Co-Crystallization : Resolve inhibitor-enzyme complexes (e.g., PDB deposition) to validate pose accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.